Methyl 4-amino-3-oxobutanoate
Description
This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds. For instance, its ammonium salt is catalytically converted into (S)-4-hydroxy-2-pyrrolidone using ruthenium complexes, demonstrating its utility in asymmetric synthesis . The amino and oxo functional groups render it reactive in condensation and cyclization reactions, making it valuable in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C5H9NO3 |
|---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
methyl 4-amino-3-oxobutanoate |
InChI |
InChI=1S/C5H9NO3/c1-9-5(8)2-4(7)3-6/h2-3,6H2,1H3 |
InChI Key |
BATNLKUKSXRODF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-amino-3-oxobutanoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. For instance, the enolate ion of ethyl acetoacetate can be alkylated with an appropriate alkyl halide to form the desired product . The reaction typically requires a strong base such as sodium ethoxide in ethanol to generate the enolate ion, followed by the addition of the alkyl halide under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like acyl chlorides or anhydrides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of amides or other derivatives.
Scientific Research Applications
Methyl 4-amino-3-oxobutanoate has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways involving amino acids and keto acids.
Medicine: It is a precursor in the synthesis of various drugs, including those with anti-inflammatory and anticancer properties.
Industry: this compound is utilized in the production of fine chemicals and specialty materials, such as polymers and coatings
Mechanism of Action
The mechanism by which methyl 4-amino-3-oxobutanoate exerts its effects involves its functional groups. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the keto group can undergo various transformations, including reduction and condensation reactions. These functional groups enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Ethyl 4-amino-3-oxobutanoate Hydrochloride (CAS: 86578-58-7)
- Structural Difference : Ethyl ester group instead of methyl.
- Applications : Used in pharmaceutical synthesis, as indicated by its commercial availability for medicinal chemistry purposes .
- Synthesis: Likely involves esterification of 4-amino-3-oxobutanoic acid with ethanol, followed by hydrochloride salt formation.
Methyl 4-methoxy-3-oxobutanoate (Synonyms: Methyl methoxyacetoacetate, CAS: Not provided)
- Structural Difference: Methoxy group replaces the amino group at the 4-position.
- Reactivity: The electron-donating methoxy group reduces electrophilicity at the β-keto position compared to the amino derivative, altering its reactivity in nucleophilic additions.
- Applications : Primarily used as a precursor in acetoacetate chemistry, such as in the synthesis of dyes or polymers .
Methyl 2-benzoylamino-3-oxobutanoate (CAS: Not provided)
- Structural Difference: Benzoylamino substituent at the 2-position instead of an amino group at the 4-position.
- Reactivity : The aromatic benzoyl group stabilizes enamine intermediates, facilitating cyclocondensation reactions with aromatic amines to form heterocycles like pyrroles .
- Applications: Used in the synthesis of bioactive molecules, though its scope differs from Methyl 4-amino-3-oxobutanoate due to substituent positioning.
Ethyl 4,4-diethoxy-3-oxobutanoate (CAS: 10495-09-7)
- Structural Difference : Diethoxy groups at the 4-position and ethyl ester.
- Reactivity: The diethoxy groups act as protecting groups for ketones, making this compound a masked β-keto ester. It is less reactive toward direct nucleophilic attack compared to this compound.
- Applications : Useful in multistep syntheses requiring controlled deprotection .
Physicochemical Properties and Functional Group Impact
| Compound | Key Functional Groups | Boiling Point/Melting Point | Solubility | Reactivity Profile |
|---|---|---|---|---|
| This compound | Amino, β-keto, methyl ester | Not reported | Polar solvents | High (amino nucleophilicity) |
| Ethyl 4-amino-3-oxobutanoate | Amino, β-keto, ethyl ester | Not reported | Organic solvents | Moderate (steric hindrance) |
| Methyl 4-methoxy-3-oxobutanoate | Methoxy, β-keto, methyl ester | Not reported | Moderate polarity | Low (electron-donating methoxy) |
Notes:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 4-amino-3-oxobutanoate, and what reaction conditions optimize yield?
- Methodology : The compound can be synthesized via esterification of 4-amino-3-oxobutanoic acid with methanol, using a strong acid catalyst (e.g., H₂SO₄) under reflux. Alternatively, bromination of methyl 3-oxobutanoate followed by amination may yield the target compound. Reaction optimization includes controlling temperature (60–80°C for esterification) and stoichiometric ratios (e.g., 1:5 molar ratio of acid to alcohol). Purification via vacuum distillation or recrystallization improves purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., ester carbonyl at ~170 ppm, ketone at ~200 ppm) and verify substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₅H₉NO₃: 131.13 g/mol).
- Chromatography : HPLC or GC-MS detects impurities (e.g., unreacted starting materials). Cross-referencing with literature data (SciFinder/Reaxys) is essential .
Q. How can researchers handle and store this compound to prevent degradation?
- Methodology : Store in airtight containers under inert gas (N₂/Ar) at –20°C to minimize hydrolysis of the ester group. Avoid prolonged exposure to moisture or light. Use gloves and fume hoods during handling, as amino-ketone derivatives may exhibit sensitization potential .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., esterification vs. amination) influence the synthesis of this compound?
- Methodology : Kinetic studies using in-situ IR or NMR can monitor intermediate formation. For example, bromination of methyl 3-oxobutanoate () may produce methyl 4-bromo-3-oxobutanoate, which reacts with ammonia to introduce the amino group. Competing side reactions (e.g., over-alkylation) are mitigated by controlled reagent addition and pH adjustments (pH 8–9 for selective amination) .
Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?
- Methodology :
- Comparative Analysis : Replicate published synthesis protocols and compare NMR/MS data. Discrepancies may arise from solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism in the keto-amine moiety.
- Computational Validation : DFT calculations (e.g., Gaussian) predict ¹³C chemical shifts to verify assignments .
Q. How does this compound participate in coordination chemistry, and what are its implications for catalytic applications?
- Methodology : The amino and ketone groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺). Complexation studies via UV-Vis titration (monitoring λₘₐₐ changes) and X-ray crystallography reveal geometry (octahedral vs. square planar). Such complexes are explored for asymmetric catalysis or redox-active materials .
Q. What are the stability challenges of this compound under physiological conditions, and how do they impact pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
